Mebendazole-d3 is a stable isotope-labeled derivative of mebendazole, a widely used anthelmintic agent. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biological studies. Mebendazole itself is primarily utilized in the treatment of parasitic worm infections, including ascariasis, enterobiasis, and hookworm infections. The deuterated form, Mebendazole-d3, serves as an important tool in pharmacokinetic studies and analytical chemistry.
Mebendazole-d3 belongs to the class of benzimidazole derivatives. Its chemical classification includes:
The synthesis of Mebendazole-d3 involves the introduction of deuterium into the mebendazole molecule. This can be achieved through various methods, including:
The synthesis requires careful control over reaction conditions to ensure that the desired isotopic labeling occurs without compromising the integrity of the mebendazole structure. The process typically involves:
Mebendazole-d3 has a molecular formula of and a molecular weight of 298.31 g/mol. The incorporation of deuterium modifies the molecular structure slightly compared to the non-labeled form.
[2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc3InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3Mebendazole-d3 can undergo similar chemical reactions as its non-labeled counterpart. Key reactions include:
The reactions involving Mebendazole-d3 are typically analyzed using techniques such as:
Mebendazole exerts its anthelmintic effects primarily through the inhibition of microtubule formation in parasitic worms. By binding to tubulin, it disrupts the polymerization necessary for microtubule assembly, leading to impaired cellular functions and ultimately death of the parasite.
The mechanism is supported by various studies that demonstrate:
Mebendazole-d3 is a white to off-white powder with low solubility in water but higher solubility in organic solvents like dimethyl sulfoxide.
Key chemical properties include:
Relevant data indicates that the presence of deuterium enhances the stability of Mebendazole-d3 compared to its non-labeled counterpart .
Mebendazole-d3 finds applications primarily in research settings:
Mebendazole-d3 (CAS 1173021-87-8) is a tri-deuterated isotopologue of the anthelmintic drug mebendazole. Its molecular formula is C₁₆H₁₀D₃N₃O₃, with a molecular weight of 298.31 g/mol, reflecting a +3 Da mass shift compared to the protiated compound (295.29 g/mol) [2] [7] [10]. Deuterium atoms are specifically incorporated at the methyl carbamate group, replacing all three hydrogen atoms in the -OCH₃ moiety. This targeted labeling yields the chemical name: trideuteriomethyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate (IUPAC) [5] [9]. The SMILES notation ([2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc3) and InChIKey (OPXLLQIJSORQAM-FIBGUPNXSA-N) precisely encode the deuteration pattern [5] [9].
Table 1: Molecular Identity of Mebendazole-d3
| Property | Specification |
|---|---|
| CAS Number | 1173021-87-8 |
| Molecular Formula | C₁₆H₁₀D₃N₃O₃ |
| Exact Mass | 298.115 Da |
| Deuterium Positions | Methyl carbamate group (-OCD₃) |
| Canonical SMILES | [2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc₃ |
| InChIKey | OPXLLQIJSORQAM-FIBGUPNXSA-N |
The H→D substitution introduces subtle but significant changes to molecular properties:
Table 2: Comparative Properties of Mebendazole and Mebendazole-d3
| Property | Mebendazole | Mebendazole-d3 | Significance |
|---|---|---|---|
| Molecular Weight | 295.29 Da | 298.31 Da | +3 Da mass shift |
| C-X Bond Dissociation Energy | ~90 kcal/mol (C-H) | ~93 kcal/mol (C-D) | Enhanced metabolic stability |
| CYP3A4 Metabolism Rate | High | Reduced (DKIE ~2–5) | Extended half-life |
| Boiling Point/Melting Point | Identical | Identical | Similar bulk properties |
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy:
Table 3: Key Spectroscopic Signatures of Mebendazole-d3
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H-NMR | Absence of signal at 3.7 ppm | Complete deuteration at methyl group |
| ¹³C-NMR | Heptet at ~52 ppm (J = 19 Hz) | Coupling of carbon to three deuterium atoms |
| MS (ESI+) | [M+H]⁺ at m/z 299.12; M+3 pattern | Tri-deuteration confirmed |
| IR | C-D stretch: 2100–2200 cm⁻¹ | Isotopic fingerprint |
Compound Names Mentioned:
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9